
1-(4-Bromo-7-fluoro-1H-indol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-7-fluoro-1H-indol-3-yl)ethanone is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a bromine and fluorine substitution on the indole ring, which can influence its chemical reactivity and biological activity.
Vorbereitungsmethoden
The synthesis of 1-(4-Bromo-7-fluoro-1H-indol-3-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. These methods are optimized for efficiency and cost-effectiveness, often employing automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
1-(4-Bromo-7-fluoro-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine and fluorine atoms on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-7-fluoro-1H-indol-3-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives, which are valuable in medicinal chemistry and material science.
Medicine: Research explores its potential therapeutic applications, particularly in developing new drugs targeting specific biological pathways.
Industry: It is utilized in the synthesis of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-7-fluoro-1H-indol-3-yl)ethanone involves its interaction with molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit specific enzymes involved in disease pathways or activate receptors that regulate cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromo-7-fluoro-1H-indol-3-yl)ethanone can be compared with other indole derivatives, such as:
1-(4-Bromo-1H-indol-3-yl)ethanone: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
1-(7-Fluoro-1H-indol-3-yl)ethanone: Lacks the bromine substitution, potentially altering its chemical properties and applications.
1-(4-Chloro-7-fluoro-1H-indol-3-yl)ethanone: Substitutes chlorine for bromine, which can influence its reactivity and biological interactions.
The unique combination of bromine and fluorine in this compound provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C10H7BrFNO |
|---|---|
Molekulargewicht |
256.07 g/mol |
IUPAC-Name |
1-(4-bromo-7-fluoro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H7BrFNO/c1-5(14)6-4-13-10-8(12)3-2-7(11)9(6)10/h2-4,13H,1H3 |
InChI-Schlüssel |
KGGZFTVZTHNUCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CNC2=C(C=CC(=C12)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


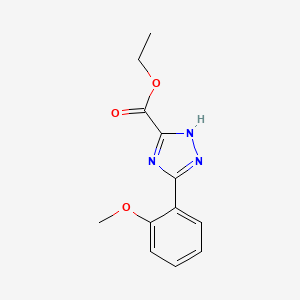

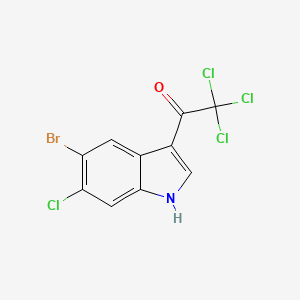

![2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13687413.png)
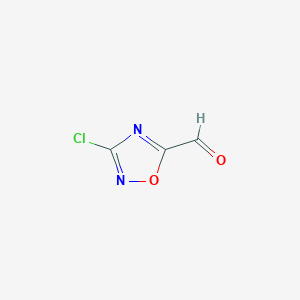

![8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13687419.png)
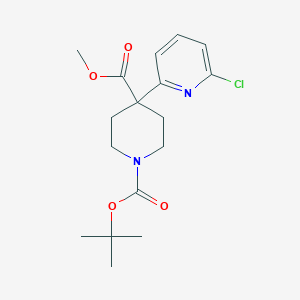
![[3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687444.png)
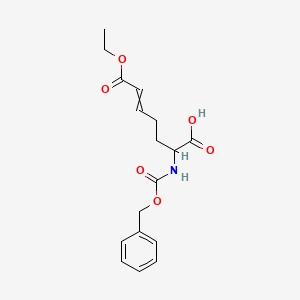

![1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13687478.png)
![(R)-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one](/img/structure/B13687483.png)
